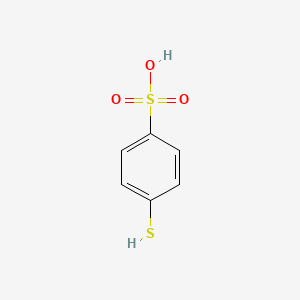

Ácido 4-mercaptobencensulfónico

Descripción general

Descripción

Synthesis Analysis

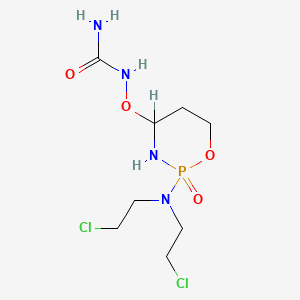

The synthesis of 4-mercaptobenzenesulfonic acid derivatives often involves complex chemical reactions, aiming to introduce or modify functional groups to achieve desired properties. For example, Sławiński et al. (2013) describe the synthesis of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives through reactions involving N-(benzenesulfonyl)cyanamide potassium salts with various hydrazinecarbodithioic acid esters and other components, highlighting the compound's versatility in synthesizing antibacterial agents (Sławiński et al., 2013).

Molecular Structure Analysis

The molecular structure of 4-mercaptobenzenesulfonic acid and its derivatives plays a crucial role in their chemical behavior and application potential. Li et al. (2015) conducted a comprehensive study using vibrational spectroscopy and density functional theory (DFT) to analyze the molecular structure of 4-mercaptobenzoic acid, a closely related compound. Their work involved predicting IR and Raman spectra for the molecule, with experimental data supporting the theoretical models. This research provides insights into the molecular vibrations and structural characteristics of such compounds (Li et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 4-mercaptobenzenesulfonic acid often result in the formation of complex molecules with varied applications. For instance, the synthesis of ZnO/4-mercaptobenzoic acid/Au composite particles by Li et al. (2013) showcases the compound's utility in preparing materials with potential applications in catalysis and sensing. This study demonstrates how 4-mercaptobenzoic acid can serve as a linker between ZnO particles and Au nanoparticles, emphasizing the compound's role in fabricating nanostructured materials (Li et al., 2013).

Physical Properties Analysis

The physical properties of 4-mercaptobenzenesulfonic acid, such as solubility, melting point, and crystalline structure, are critical for its application in various domains. Although specific studies focusing on these aspects were not identified in the current search, understanding these properties is essential for optimizing the compound's use in synthesis and application processes.

Chemical Properties Analysis

The chemical properties of 4-mercaptobenzenesulfonic acid, including its reactivity, stability, and interaction with other molecules, determine its utility in chemical syntheses and applications. The work by Sun et al. (2021) on using 4-mercaptobenzoic acid as a matrix for mass spectrometry analysis of metals underscores the compound's chemical properties that facilitate its role in enhancing MS signal intensity and reproducibility in metal analysis (Sun et al., 2021).

Aplicaciones Científicas De Investigación

Detección de iones de cromo III

Los nanopartículas de oro recubiertas de plata modificadas con ácido 4-mercaptobenzoico (4-MBA-Au@Ag NPs) se han utilizado como sondas colorimétricas para construir una plataforma de detección colorimétrica de iones de cromo III (Cr3+) {svg_1}. Este método es simple, conveniente y rápido para monitorear la contaminación por iones metálicos. La concentración óptima de 4-MBA y pH se encontró que era de 5 μM y 9, respectivamente {svg_2}. El sistema de detección mostró una respuesta proporcional a la concentración de iones Cr3+ en el rango de 10 a 500 μM {svg_3}.

Dispersión Raman mejorada por superficie (SERS)

El ácido 4-mercaptobenzoico (4-MBA) se ha utilizado como molécula de sonda en estudios de dispersión Raman mejorada por superficie (SERS) {svg_4}. Las películas de nanocubos de plata protegidas con PVP (PVP-Ag NCs) funcionalizadas con 4-MBA han mostrado una mejor actividad SERS con factores de mejora (EF) más grandes que otras nanoestructuras de plata {svg_5}. El EF de 4-MBA en la película PVP-Ag NCs es de hasta 5.38 × 10^6, y el límite de detección es al menos de 10^−8 M {svg_6}.

Detección potenciométrica de aminas biogénicas

Un electrodo de detección fácil de preparar funcionalizado con una monocapa autoensamblada (SAM) de ácido 4-mercaptobenzoico (BA) se ha utilizado para la detección potenciométrica de aminas biogénicas en agua {svg_7}. El electrodo decorado con BA-SAM responde a los analitos de forma sensible y selectiva {svg_8}.

Síntesis química

El ácido 4-mercaptobencensulfónico se utiliza en diversas áreas de investigación, incluyendo ciencias de la vida, ciencia de materiales, síntesis química, cromatografía, análisis y muchas otras {svg_9}.

Safety and Hazards

4-Mercaptobenzenesulfonic acid is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

4-sulfanylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3S2/c7-11(8,9)6-3-1-5(10)2-4-6/h1-4,10H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBNVDPBWRTOPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60221537 | |

| Record name | 4-Mercaptobenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7134-41-0 | |

| Record name | 4-Mercaptobenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007134410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7134-41-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Mercaptobenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Mercaptobenzenesulfonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE7V2EW58L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

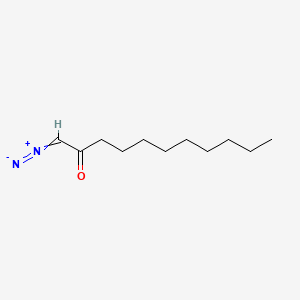

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-Mercaptobenzenesulfonic acid contribute to improving the properties of PEDOT:PSS as a transparent electrode material?

A: 4-Mercaptobenzenesulfonic acid plays a crucial role in modifying silver nanowires (AgNWs) to enhance their interaction with PEDOT:PSS. The thiol group (-SH) of 4-Mercaptobenzenesulfonic acid readily interacts with the silver surface, forming a stable Ag-S bond. [] This modification results in "S-AgNWs," which are silver nanowires decorated with 4-Mercaptobenzenesulfonic acid molecules.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Bromoacetyl)oxy]-5,14-dihydroxy-19-oxocard-20(22)-enolide](/img/structure/B1202463.png)

![6-Methoxy-4-methyl-1-(2-methylphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B1202468.png)

![but-2-enedioic acid;N-ethyl-N-[[4-fluoro-2-(4-fluorophenyl)phenyl]methoxy]-2-phenylethanamine](/img/structure/B1202471.png)

![3-[2-(3,4-Dioxobutan-2-yloxy)ethoxy]-2-oxobutanal](/img/structure/B1202479.png)

![8-Azabicyclo[3.2.1]octane](/img/structure/B1202483.png)